4-[(2E)-2-(4-chlorobenzylidene)hydrazinyl]-N-(4-methoxyphenyl)-6-(morpholin-4-yl)-1,3,5-triazin-2-amine
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Overview
Description
4-Chlorobenzaldehyde 1-[4-(4-Methoxyanilino)-6-Morpholino-1,3,5-Triazin-2-Yl]Hydrazone: is a complex organic compound that combines multiple functional groups, including a chlorobenzaldehyde moiety, a methoxyaniline group, a morpholino ring, and a triazine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chlorobenzaldehyde 1-[4-(4-Methoxyanilino)-6-Morpholino-1,3,5-Triazin-2-Yl]Hydrazone typically involves a multi-step process:
Formation of 4-Chlorobenzaldehyde Hydrazone: This step involves the reaction of 4-chlorobenzaldehyde with hydrazine hydrate under acidic conditions to form 4-chlorobenzaldehyde hydrazone.
Synthesis of Triazine Intermediate: The triazine core is synthesized by reacting cyanuric chloride with 4-methoxyaniline and morpholine in a stepwise manner, typically under basic conditions.
Coupling Reaction: The final step involves the coupling of the 4-chlorobenzaldehyde hydrazone with the triazine intermediate under controlled conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the aldehyde group, to form corresponding carboxylic acids.
Reduction: Reduction reactions can target the nitro groups or the triazine ring, leading to various reduced derivatives.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Electrophilic substitution reactions often use reagents like nitric acid (HNO3) for nitration and sulfuric acid (H2SO4) for sulfonation.
Major Products
Oxidation: 4-Chlorobenzoic acid.
Reduction: Various amine derivatives.
Substitution: Nitro, sulfonyl, and halogenated derivatives of the original compound.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.
Biology
In biological research, derivatives of this compound may be investigated for their potential as enzyme inhibitors or as probes for studying biological pathways.
Medicine
In medicinal chemistry, the compound and its derivatives are explored for their potential therapeutic properties, including anti-cancer, anti-inflammatory, and antimicrobial activities.
Industry
In the industrial sector, this compound can be used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 4-Chlorobenzaldehyde 1-[4-(4-Methoxyanilino)-6-Morpholino-1,3,5-Triazin-2-Yl]Hydrazone depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The triazine core is known to interact with various biological targets, potentially disrupting cellular processes.
Comparison with Similar Compounds
Similar Compounds
4-Chlorobenzaldehyde: A simpler compound with similar reactivity but lacking the triazine and morpholino groups.
4-Methoxyaniline: Shares the methoxyaniline group but lacks the complexity of the target compound.
1,3,5-Triazine Derivatives: Compounds with similar triazine cores but different substituents.
Uniqueness
The uniqueness of 4-Chlorobenzaldehyde 1-[4-(4-Methoxyanilino)-6-Morpholino-1,3,5-Triazin-2-Yl]Hydrazone lies in its combination of functional groups, which imparts a wide range of chemical reactivity and potential applications. The presence of the triazine core, along with the morpholino and methoxyaniline groups, makes it a versatile compound for various scientific and industrial applications.
Properties
Molecular Formula |
C21H22ClN7O2 |
---|---|
Molecular Weight |
439.9 g/mol |
IUPAC Name |
2-N-[(E)-(4-chlorophenyl)methylideneamino]-4-N-(4-methoxyphenyl)-6-morpholin-4-yl-1,3,5-triazine-2,4-diamine |
InChI |
InChI=1S/C21H22ClN7O2/c1-30-18-8-6-17(7-9-18)24-19-25-20(27-21(26-19)29-10-12-31-13-11-29)28-23-14-15-2-4-16(22)5-3-15/h2-9,14H,10-13H2,1H3,(H2,24,25,26,27,28)/b23-14+ |
InChI Key |
HFVGIZSCWOIHEC-OEAKJJBVSA-N |
Isomeric SMILES |
COC1=CC=C(C=C1)NC2=NC(=NC(=N2)N3CCOCC3)N/N=C/C4=CC=C(C=C4)Cl |
Canonical SMILES |
COC1=CC=C(C=C1)NC2=NC(=NC(=N2)N3CCOCC3)NN=CC4=CC=C(C=C4)Cl |
Origin of Product |
United States |
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